molecular formula C13H14Cl2N2O B5368964 N,N-diallyl-N'-(3,5-dichlorophenyl)urea

N,N-diallyl-N'-(3,5-dichlorophenyl)urea

Cat. No.: B5368964
M. Wt: 285.17 g/mol
InChI Key: FVMRRSXSWRUAKL-UHFFFAOYSA-N
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Description

N,N-Diallyl-N'-(3,5-dichlorophenyl)urea is a urea derivative featuring two allyl groups attached to one nitrogen atom and a 3,5-dichlorophenyl group on the adjacent nitrogen.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-1,1-bis(prop-2-enyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O/c1-3-5-17(6-4-2)13(18)16-12-8-10(14)7-11(15)9-12/h3-4,7-9H,1-2,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMRRSXSWRUAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)NC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-N’-(3,5-dichlorophenyl)urea typically involves the reaction of diallylamine with 3,5-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Diallylamine} + \text{3,5-dichlorophenyl isocyanate} \rightarrow \text{N,N-diallyl-N’-(3,5-dichlorophenyl)urea} ]

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

Industrial production of N,N-diallyl-N’-(3,5-dichlorophenyl)urea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-N’-(3,5-dichlorophenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl groups can yield epoxides, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-diallyl-N’-(3,5-dichlorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-diallyl-N’-(3,5-dichlorophenyl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or DNA. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1,3-Bis(3,5-Dichlorophenyl) Urea (COH-SR4)

  • Structure : Both nitrogens are substituted with 3,5-dichlorophenyl groups.
  • Activity: Demonstrates potent antiproliferative effects in lung cancer and melanoma by activating apoptosis pathways. The dual dichlorophenyl groups enhance binding affinity to cellular targets, possibly through halogen bonding and π-π interactions .
  • Key Difference : Unlike N,N-diallyl-N'-(3,5-dichlorophenyl)urea, COH-SR4 lacks allyl groups, which may reduce steric hindrance and increase planarity, favoring stronger target engagement .

N,N-Dimethyl-N'-(3-(Trifluoromethyl)phenyl)urea (Fluometuron)

  • Structure : Features a trifluoromethylphenyl group and dimethyl substituents.
  • Application : Used as a pre-emergent herbicide. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving soil persistence .
  • Key Difference : The allyl groups in the target compound may reduce environmental persistence compared to fluometuron but could introduce reactivity that limits agricultural utility .

N-(3,5-Dichlorophenyl)-N′-[[4-(1H-Imidazol-5-ylmethyl)phenyl]methyl]urea (CAS 224585-45-9)

  • Structure : Incorporates an imidazolylmethylphenyl group alongside the dichlorophenyl moiety.
  • Key Difference : The absence of an imidazole ring in this compound may reduce target specificity but could improve solubility in organic solvents .

N,N'-[2-(p-Methoxybenzenesulfonyloxy)phenyl]-N'-(3-(p-Methoxybenzenesulfonyloxy)phenyl]urea

  • Structure : Contains methoxybenzenesulfonyloxy groups, which are bulky and polar.
  • Key Difference : The allyl groups in the target compound introduce hydrophobicity and steric effects, which may limit solubility but enhance membrane permeability .

3-(3,5-Dichlorophenyl)-1,1-Dimethylurea

  • Structure : Substituted with methyl groups instead of allyl groups.
  • Key Difference : The allyl groups in the target compound may increase reactivity (e.g., susceptibility to oxidation) but offer opportunities for derivatization via allylic chemistry .

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